2-(Hydroxymethyl)pyrimidin-4-ol
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Overview
Description
2-(Hydroxymethyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anticancer activity .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)pyrimidin-4-ol is known to interact with various enzymes, proteins, and other biomolecules . The basic pKa values for this compound are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8 .
Cellular Effects
Preliminary studies suggest that it may have anticancer activity against various cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
This compound is believed to be involved in pyrimidine metabolism, a biochemical pathway conserved in all living organisms and necessary to maintain cellular fundamental function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. This reaction typically proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)pyrimidin-4-ol.
Reduction: Formation of 2-(Methyl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-ol: Another pyrimidine derivative with similar structural features but different functional groups.
4-Hydroxypyrimidine: Lacks the hydroxymethyl group but shares the pyrimidine core structure.
2-(Hydroxymethyl)-5-methylpyrimidine: Contains an additional methyl group at the 5-position.
Uniqueness
2-(Hydroxymethyl)pyrimidin-4-ol is unique due to the presence of the hydroxymethyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDROBXGAMHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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